molecular formula C18H22N2O3S B2867704 3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea CAS No. 1797605-22-1

3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2867704
CAS No.: 1797605-22-1
M. Wt: 346.45
InChI Key: HFDDZYLOAYWSLA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea is a urea derivative featuring three distinct substituents:

  • 3-(2-Methoxyphenyl): An aromatic ring with an electron-donating methoxy group at the ortho position, which may enhance solubility and influence hydrogen-bonding interactions.
  • 1-(Oxan-4-yl): A tetrahydropyran (THP) moiety, a cyclic ether known to improve metabolic stability and bioavailability in pharmaceuticals.

While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structural motifs align with trends observed in analogous urea derivatives (discussed below) .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-17-7-3-2-6-16(17)19-18(21)20(13-15-5-4-12-24-15)14-8-10-23-11-9-14/h2-7,12,14H,8-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDDZYLOAYWSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea typically involves the following steps:

    Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine. For example, 2-methoxyphenyl isocyanate can be reacted with a suitable amine derivative of tetrahydropyran and thiophen-2-ylmethyl.

    Cyclization: The intermediate product may undergo cyclization to form the tetrahydropyran ring under acidic or basic conditions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts or specific reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the thiophen-2-ylmethyl group.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its urea moiety.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Polymer Synthesis: Utilization in the synthesis of polymers with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Urea derivatives are commonly synthesized via condensation (e.g., ) or reductive amination (). The target compound likely requires a multi-step approach involving urea bond formation between substituted amines and isocyanates.
  • Substituent Effects :
    • Methoxy Groups : The 2-methoxyphenyl in the target compound contrasts with the 4-methoxyphenyl in . Ortho substitution may sterically hinder hydrogen bonding compared to para-substituted analogs.
    • Heterocycles : Thiophene (target) vs. tetrahydrobenzo[b]thiophene () or benzo[b]thiophene () alters π-stacking and solubility. Thiophene’s smaller size may reduce steric bulk.
    • Tetrahydropyran (THP) : The oxan-4-yl group in the target compound is rare in the literature analogs but shares similarities with cyclic ethers in improving pharmacokinetic properties.

Hydrogen-Bonding and Crystallographic Trends

  • Urea as a Hydrogen-Bond Donor/Acceptor: The urea moiety (–NH–CO–NH–) participates in hydrogen bonding, critical for crystal packing and supramolecular assembly. highlights graph-set analysis for such interactions, which likely apply to the target compound .
  • Crystallographic Data : reports a crystal structure for N-(4-methoxyphenyl)-N'-(5-nitro-thiazol-2-yl)urea, revealing planar urea groups and intermolecular N–H···O hydrogen bonds. The target compound’s THP and thiophene groups may introduce torsional angles, disrupting planarity .

Spectroscopic Characterization

  • IR Spectroscopy: Urea derivatives exhibit characteristic N–H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹). Substituents like thiophene (C–S stretch ~700 cm⁻¹) and THP (C–O–C ~1100 cm⁻¹) provide additional diagnostic peaks .
  • NMR Spectroscopy :
    • 1H NMR : Urea NH protons resonate at δ 6.5–8.0 ppm (broad). The THP group’s protons appear as multiplets (δ 3.3–4.0 ppm), while thiophene protons resonate at δ 6.8–7.5 ppm.
    • 13C NMR : The urea carbonyl carbon is typically observed at δ 155–160 ppm. Methoxy carbons (δ 55–60 ppm) and thiophene carbons (δ 125–140 ppm) are distinct markers .

Biological Activity

The compound 3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and therapeutic applications, drawing from a variety of scientific resources.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C19H23N2O3S\text{C}_{19}\text{H}_{23}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis typically involves multi-step reactions starting from 2-methoxyphenyl isocyanate and various amines to form urea linkages. The reaction conditions are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxyphenyl group participates in π-π interactions, while the oxan-4-yl and thiophen-2-yl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of target molecules, leading to various biological effects, such as:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs inhibit pathways like PI3K/AKT/mTOR, which are crucial in tumor proliferation .
  • Anti-inflammatory Effects : The presence of thiophene rings may contribute to anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to reduce cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC3) at micromolar concentrations.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of related compounds in a mouse xenograft model. The results indicated that these compounds significantly suppressed tumor growth at low doses, suggesting a promising therapeutic index for further development .

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. The results showed a dose-dependent reduction in NO production, indicating potential anti-inflammatory properties.

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AntitumorInhibits tumor growth
Anti-inflammatoryReduces NO production
CytotoxicityDecreases cell viabilityIn vitro studies

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